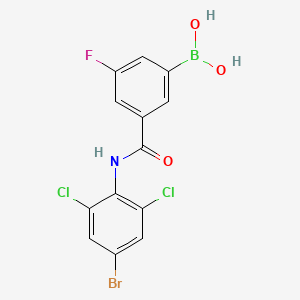
Dimethoxy Chlorimuron
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethoxy Chlorimuron is a member of the sulfonylurea family of herbicides. It is primarily used in agricultural settings for the control of broadleaf weeds, particularly in soybean fields. This compound is known for its high efficiency, low toxicity to humans and animals, and its ability to control a wide range of weeds at low application rates .
準備方法
Synthetic Routes and Reaction Conditions: Dimethoxy Chlorimuron can be synthesized through a multi-step process involving the reaction of various chemical intermediates. The synthesis typically starts with the preparation of ethyl 2-[(4,6-dimethoxypyrimidin-2-yl)carbamoylsulfamoyl]benzoate. This involves the reaction of 4,6-dimethoxypyrimidine with appropriate reagents under controlled conditions .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactions with stringent control over reaction conditions such as temperature, pressure, and pH. The process ensures high yield and purity of the final product .
化学反応の分析
Types of Reactions: Dimethoxy Chlorimuron undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).
Reduction: Reduction reactions can be carried out using hydride donors.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfonylurea moiety.
Common Reagents and Conditions:
Oxidation: DDQ in the presence of protic acids.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include various derivatives of the original compound, such as ethyl 2-sulfamoyl benzoate and 2-amino-4-chloro-6-methoxypyrimidine .
科学的研究の応用
Dimethoxy Chlorimuron has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying sulfonylurea herbicides and their degradation pathways.
Biology: Investigated for its effects on soil microorganisms and its role in bioremediation.
Medicine: While primarily an agricultural chemical, its derivatives are studied for potential pharmaceutical applications.
作用機序
Dimethoxy Chlorimuron exerts its herbicidal effects by inhibiting the enzyme acetolactate synthase (ALS), which is crucial for the synthesis of branched-chain amino acids in plants. This inhibition leads to the cessation of cell division and growth in susceptible plants . The molecular targets include the ALS enzyme, and the pathways involved are those related to amino acid biosynthesis.
類似化合物との比較
Chlorimuron-ethyl: Another sulfonylurea herbicide with similar applications but different substituents on the pyrimidine ring.
Dimethoxyethane: Used as a solvent in various chemical reactions but differs significantly in structure and application.
Dimethoxy curcuminoids: Studied for their medicinal properties but structurally distinct from Dimethoxy Chlorimuron.
Uniqueness: this compound is unique due to its specific structure, which imparts high selectivity and efficiency in weed control. Its low toxicity and broad-spectrum activity make it a preferred choice in agricultural practices .
特性
分子式 |
C16H18N4O7S |
|---|---|
分子量 |
410.4 g/mol |
IUPAC名 |
ethyl 2-[(4,6-dimethoxypyrimidin-2-yl)carbamoylsulfamoyl]benzoate |
InChI |
InChI=1S/C16H18N4O7S/c1-4-27-14(21)10-7-5-6-8-11(10)28(23,24)20-16(22)19-15-17-12(25-2)9-13(18-15)26-3/h5-9H,4H2,1-3H3,(H2,17,18,19,20,22) |
InChIキー |
LOTWAFIVDZLUEI-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC=CC=C1S(=O)(=O)NC(=O)NC2=NC(=CC(=N2)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


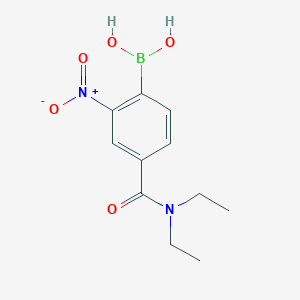
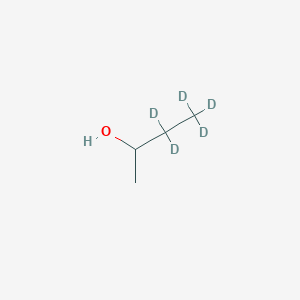


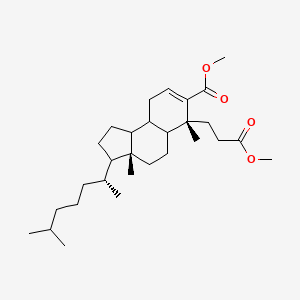
![1-[N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(phenylmethoxy)carbonyl]-L-lysyl]-L-proline Methyl Ester](/img/structure/B15288826.png)
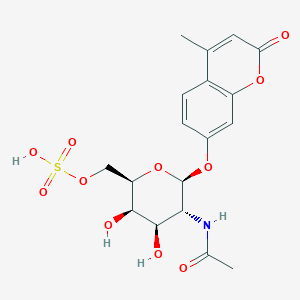


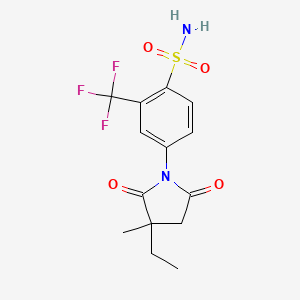
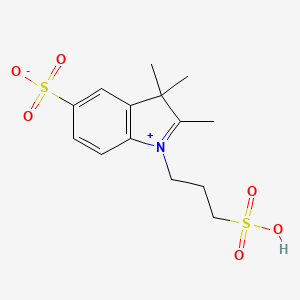
![Calcium;7-[2-(4-fluorophenyl)-4-[(4-fluorophenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B15288880.png)
![5,7,12,14-Tetrahydroquinoxalino[2,3-b]phenazine](/img/structure/B15288882.png)
